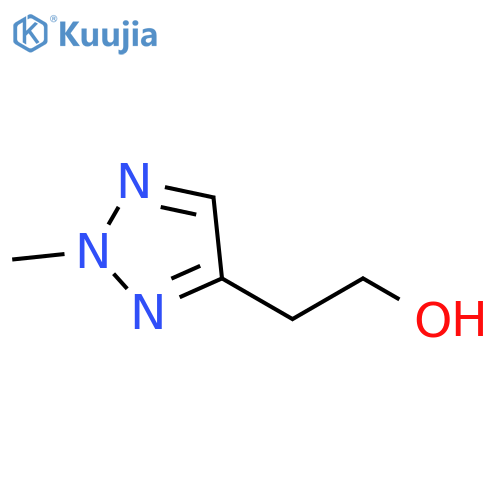

Cas no 1849359-13-2 (2H-1,2,3-Triazole-4-ethanol, 2-methyl-)

2H-1,2,3-Triazole-4-ethanol, 2-methyl- 化学的及び物理的性質

名前と識別子

-

- 2H-1,2,3-Triazole-4-ethanol, 2-methyl-

- 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol

- 1849359-13-2

- SCHEMBL12049662

- EN300-842535

- 2-(2-METHYL-2H-[1,2,3]TRIAZOL-4-YL)-ETHANOL

- Z2179941262

-

- MDL: MFCD28246728

- インチ: 1S/C5H9N3O/c1-8-6-4-5(7-8)2-3-9/h4,9H,2-3H2,1H3

- InChIKey: BIMRPGWRTXJSLA-UHFFFAOYSA-N

- ほほえんだ: N1=CC(CCO)=NN1C

計算された属性

- せいみつぶんしりょう: 127.074561919g/mol

- どういたいしつりょう: 127.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 88.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 275.5±32.0 °C(Predicted)

- 酸性度係数(pKa): 14.35±0.10(Predicted)

2H-1,2,3-Triazole-4-ethanol, 2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01DTIP-500mg |

2-(2-METHYL-2H-[1,2,3]TRIAZOL-4-YL)-ETHANOL |

1849359-13-2 | 90% | 500mg |

$1853.00 | 2024-06-18 | |

| 1PlusChem | 1P01DTIP-10g |

2-(2-METHYL-2H-[1,2,3]TRIAZOL-4-YL)-ETHANOL |

1849359-13-2 | 90% | 10g |

$9935.00 | 2024-06-18 | |

| 1PlusChem | 1P01DTIP-100mg |

2-(2-METHYL-2H-[1,2,3]TRIAZOL-4-YL)-ETHANOL |

1849359-13-2 | 90% | 100mg |

$858.00 | 2024-06-18 | |

| Aaron | AR01DTR1-5g |

2-(2-METHYL-2H-[1,2,3]TRIAZOL-4-YL)-ETHANOL |

1849359-13-2 | 95% | 5g |

$7433.00 | 2025-02-14 | |

| 1PlusChem | 1P01DTIP-2.5g |

2-(2-METHYL-2H-[1,2,3]TRIAZOL-4-YL)-ETHANOL |

1849359-13-2 | 90% | 2.5g |

$4563.00 | 2024-06-18 | |

| Enamine | EN300-842535-5g |

2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol |

1849359-13-2 | 90% | 5g |

$5387.0 | 2023-09-02 | |

| Enamine | EN300-842535-0.1g |

2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol |

1849359-13-2 | 95.0% | 0.1g |

$644.0 | 2025-02-21 | |

| Enamine | EN300-842535-1.0g |

2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol |

1849359-13-2 | 95.0% | 1.0g |

$1857.0 | 2025-02-21 | |

| Enamine | EN300-842535-0.5g |

2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol |

1849359-13-2 | 95.0% | 0.5g |

$1449.0 | 2025-02-21 | |

| 1PlusChem | 1P01DTIP-50mg |

2-(2-METHYL-2H-[1,2,3]TRIAZOL-4-YL)-ETHANOL |

1849359-13-2 | 90% | 50mg |

$672.00 | 2024-06-18 |

2H-1,2,3-Triazole-4-ethanol, 2-methyl- 関連文献

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

2H-1,2,3-Triazole-4-ethanol, 2-methyl-に関する追加情報

Introduction to 2H-1,2,3-Triazole-4-ethanol, 2-methyl- (CAS No. 1849359-13-2)

2H-1,2,3-Triazole-4-ethanol, 2-methyl-, identified by its CAS number 1849359-13-2, is a significant compound in the field of chemical biology and pharmaceutical research. This heterocyclic alcohol derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both the 1,2,3-triazole ring and the hydroxyl (-OH) group at the 4-position, combined with a methyl (-CH₃) substituent at the 2-position, imparts distinct reactivity and functionalization possibilities that make it a valuable intermediate in synthetic chemistry.

The 1,2,3-triazole moiety is a well-documented pharmacophore in drug discovery, known for its ability to enhance binding affinity and metabolic stability. Compounds containing this scaffold have been explored in various therapeutic areas, including antiviral, antibacterial, and anticancer agents. The hydroxyl group in 2H-1,2,3-Triazole-4-ethanol, 2-methyl- provides a site for further functionalization via esterification, etherification, or oxidation reactions, enabling the synthesis of more complex derivatives. These modifications are crucial for optimizing pharmacokinetic profiles and improving bioavailability.

In recent years, there has been a surge in research focused on developing novel triazole-based compounds with enhanced biological activity. For instance, studies have demonstrated that derivatives of 1H-tetrazoles and their analogs exhibit promising results in inhibiting enzymes involved in inflammatory pathways. The methyl substituent in CAS No. 1849359-13-2 contributes to steric hindrance and can influence the compound's solubility and interactions with biological targets. This feature makes it particularly useful in designing molecules that require precise spatial orientation for receptor binding.

One of the most intriguing aspects of 2H-1,2,3-Triazole-4-ethanol, 2-methyl- is its potential role as a building block for more complex scaffolds. Researchers have leveraged this compound to develop novel inhibitors targeting protein-protein interactions (PPIs), which are often challenging to modulate due to their large binding surfaces. The triazole ring's ability to form hydrogen bonds and π-stacking interactions with aromatic residues in proteins makes it an ideal candidate for designing high-affinity ligands. Additionally, the hydroxyl group can be used to introduce polar functionalities that enhance binding specificity.

The pharmaceutical industry has shown particular interest in triazole derivatives due to their broad spectrum of activity and favorable pharmacokinetic properties. For example, recent studies have highlighted the use of triazole-containing kinase inhibitors in oncology research. These inhibitors have demonstrated efficacy in preclinical models by disrupting aberrant signaling pathways associated with cancer cell proliferation. The structural versatility of compounds like CAS No. 1849359-13-2 allows chemists to fine-tune their properties for specific therapeutic applications.

Synthetic methodologies for preparing 2H-1,2,3-Triazole-4-ethanol, 2-methyl- have also seen significant advancements. Modern synthetic routes often employ transition-metal-catalyzed cross-coupling reactions to construct the triazole core efficiently. Palladium-catalyzed reactions are particularly favored due to their high selectivity and mild reaction conditions. Additionally, biocatalytic approaches using engineered enzymes have emerged as sustainable alternatives for constructing complex heterocycles like this one.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have shown that derivatives of this scaffold exhibit moderate activity against certain bacterial strains by inhibiting essential metabolic enzymes. This finding aligns with global efforts to develop new antibiotics against multidrug-resistant pathogens. Furthermore, preliminary data suggest that modifications at the 5-position of the triazole ring could enhance antifungal properties without compromising safety profiles.

The development of novel drug candidates often involves iterative optimization cycles where structural modifications are tested for their impact on biological activity. Computational modeling techniques have become indispensable tools in this process by allowing researchers to predict how changes in molecular structure will affect binding affinity andADME (Absorption Distribution Metabolism Excretion) properties before conducting expensive experimental trials. The integration of machine learning algorithms has further accelerated this process by enabling high-throughput virtual screening of large compound libraries.

The future prospects for CAS No. 1849359-13-2 are promising as it continues to be explored in various research projects worldwide. Its unique combination of functional groups positions it as a versatile intermediate for synthesizing next-generation therapeutics targeting both infectious diseases and chronic conditions such as cancer and neurodegenerative disorders. As our understanding of disease mechanisms advances through omics technologies like genomics and proteomics,triazole-based compounds like this one will play an increasingly important role in personalized medicine strategies.

In conclusion,2H-HETEROCEPHALIC BIOLOGICAL INTERACTIONS,MEDICINAL CHEMISTRY,CAS NO18493591322 represent a critical area of innovation where structural diversity meets biological function,TETRAZOLIC STRUCTURE,CHEMICAL BIOLOGY,METHYL FUNCTIONALIZATION. This compound exemplifies how small molecule discovery continues to drive progress across multiple scientific disciplines,BIOLOGICAL EVALUATION,SYNTHETIC METHODOLOGIES,COMPUTATIONAL MODELING. As research efforts continue,CAS No18493591322 is poised not only as an intermediate but also as inspiration for future breakthroughs.

1849359-13-2 (2H-1,2,3-Triazole-4-ethanol, 2-methyl-) 関連製品

- 1469069-20-2(3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one)

- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)

- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)

- 1154276-55-7(2-(benzyloxy)-4-propoxybenzoic acid)

- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)

- 313480-22-7(1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)

- 1935937-21-5(3,4-dimethyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-thieno3,2-cpyridine)

- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)

- 1805744-86-8(2-Bromo-1-(2-chloro-5-ethoxyphenyl)propan-1-one)

- 847654-16-4(N-a-2-(Dibutylglycinamido)phenylbenzylideneglycinatonickel)